molecular formula C18H23F3N4 B10935120 N,N-diethyl-N'-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine

N,N-diethyl-N'-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine

Cat. No.: B10935120
M. Wt: 352.4 g/mol
InChI Key: APWMMRXVCFZZPN-UHFFFAOYSA-N
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Description

N-[2-(DIETHYLAMINO)ETHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethylaminoethyl group and a trifluoromethyl-substituted pyrimidinyl group. Its molecular formula is C18H23F3N4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multiple steps, starting with the preparation of the pyrimidine core. The diethylaminoethyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIETHYLAMINO)ETHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions often use reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(DIETHYLAMINO)ETHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-aminoethanol: Similar in structure but lacks the pyrimidinyl group.

    2-(Diethylamino)ethanol: Shares the diethylaminoethyl group but differs in the rest of the structure.

Uniqueness

N-[2-(DIETHYLAMINO)ETHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to its trifluoromethyl-substituted pyrimidinyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific interactions and stability are required.

Properties

Molecular Formula

C18H23F3N4

Molecular Weight

352.4 g/mol

IUPAC Name

N',N'-diethyl-N-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine

InChI

InChI=1S/C18H23F3N4/c1-4-25(5-2)11-10-22-17-23-15(12-16(24-17)18(19,20)21)14-8-6-13(3)7-9-14/h6-9,12H,4-5,10-11H2,1-3H3,(H,22,23,24)

InChI Key

APWMMRXVCFZZPN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C

Origin of Product

United States

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